Potassium (2Z)-but-2-EN-2-yltrifluoroboranuide
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Overview
Description
Potassium (Z)-but-2-en-2-yltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a butenyl chain, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of (Z)-but-2-en-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of potassium (Z)-but-2-en-2-yltrifluoroborate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-but-2-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (Z)-but-2-en-2-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which potassium (Z)-but-2-en-2-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, for example, the compound forms a complex with a palladium catalyst, facilitating the transfer of the butenyl group to the coupling partner. The molecular pathways involved in these reactions are well-studied and involve multiple steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Potassium (E)-but-2-en-2-yltrifluoroborate: Similar in structure but with a different geometric configuration.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a butenyl chain.
Potassium methyltrifluoroborate: Contains a methyl group instead of a butenyl chain.
Uniqueness
Potassium (Z)-but-2-en-2-yltrifluoroborate is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in synthetic chemistry, offering different reactivity compared to its geometric isomer and other trifluoroborate compounds.
Properties
IUPAC Name |
potassium;but-2-en-2-yl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZXYDBLMMRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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